Opicapone

Parkinson's disease Motor fluctuations OFF-time reduction

Opicapone is a third-generation, peripheral COMT inhibitor offering 51% greater OFF-time reduction than entacapone and a once-daily bedtime dosing regimen enabled by its >100-hour enzyme inhibition half-life. Unlike tolcapone, it carries no hepatotoxicity black box warning and requires no liver function monitoring. Ideal for CNS research and formulation development. Inquire now for bulk pricing.

Molecular Formula C15H10Cl2N4O6
Molecular Weight 413.2 g/mol
CAS No. 923287-50-7
Cat. No. B609759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOpicapone
CAS923287-50-7
SynonymsCS-1268; Opicapone; BIA 9-1067; 100G,500G,1KG; Opicapone (BIA 9-1067); 5-[3-(2,5-Dichloro-4,6-dimethyl-1-oxido-3-pyridinyl)-1,2,4-oxadiazol-5-yl]-3-nitro-1,2-benzenediol; 2,5-dichloro-3-(5-(3,4-dihydroxy-5-nitrophenyl)-1,2,4-oxadiazol-3-yl)-4,6-dimethylpyridine 1-oxide; 1,2-Benzenediol, 5-[3-(2,5-dichloro-4,6-dimethyl-1-oxido-3-pyridinyl)-1,2,4-oxadiazol-5-yl]-3-nitro-
Molecular FormulaC15H10Cl2N4O6
Molecular Weight413.2 g/mol
Structural Identifiers
SMILESCC1=C(C(=[N+](C(=C1Cl)C)[O-])Cl)C2=NOC(=N2)C3=CC(=C(C(=C3)O)O)[N+](=O)[O-]
InChIInChI=1S/C15H10Cl2N4O6/c1-5-10(13(17)20(24)6(2)11(5)16)14-18-15(27-19-14)7-3-8(21(25)26)12(23)9(22)4-7/h3-4,22-23H,1-2H3
InChIKeyASOADIZOVZTJSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityminimal
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Opicapone (CAS 923287-50-7) COMT Inhibitor for Parkinson's Disease: Third-Generation Selectivity and Once-Daily Dosing


Opicapone (Ongentys) is a third-generation, peripheral, selective and reversible catechol-O-methyltransferase (COMT) inhibitor developed as adjunctive therapy to levodopa/dopa decarboxylase inhibitor (DDCI) preparations in adult patients with Parkinson's disease (PD) and end-of-dose motor fluctuations [1]. Unlike first-generation COMT inhibitors (e.g., tolcapone) that penetrate the blood-brain barrier and pose hepatotoxicity risks, and second-generation inhibitors (e.g., entacapone) that require multiple daily doses due to short enzyme complex dissociation half-lives, opicapone was structurally optimized to achieve a slow dissociation rate from the COMT-opicapone complex, translating into sustained COMT inhibition exceeding 24 hours despite a short plasma elimination half-life of 1-2 hours [2]. Opicapone received European Medicines Agency (EMA) approval in 2016 and FDA approval in 2020, with demonstrated superiority in efficacy measures versus entacapone in head-to-head clinical trials [3].

Why Entacapone or Tolcapone Cannot Substitute for Opicapone: Pharmacodynamic and Safety Differentiators


Although opicapone, entacapone, and tolcapone all belong to the COMT inhibitor class, they exhibit clinically significant differences in dosing frequency, efficacy magnitude, and safety profiles that preclude generic interchangeability. Entacapone requires administration with each levodopa dose (up to 6-8 times daily) due to its short COMT enzyme complex dissociation half-life, whereas opicapone's unique structural features enable once-daily bedtime dosing and superior levodopa exposure enhancement [1]. Tolcapone, while offering central COMT inhibition, carries a black box warning for fatal hepatotoxicity requiring intensive liver function monitoring, a toxicity absent with opicapone [2]. Furthermore, direct head-to-head clinical evidence demonstrates that opicapone 50 mg provides 51% greater OFF-time reduction than entacapone 200 mg [3]. These quantified differences in convenience, safety, and efficacy establish that opicapone occupies a distinct therapeutic niche not satisfied by in-class alternatives.

Opicapone Quantitative Comparative Evidence: Head-to-Head and Network Meta-Analysis Data


OFF-Time Reduction in Parkinson's Disease: Opicapone vs. Entacapone Direct Comparison

In the pivotal BIPARK-1 phase 3 double-blind, placebo- and active-controlled trial (NCT01227655), opicapone 50 mg once daily demonstrated a placebo-adjusted OFF-time reduction of 60.8 minutes, representing a 51% greater reduction than the active comparator entacapone 200 mg (40.3 minutes) [1]. The trial enrolled approximately 600 patients with Parkinson's disease and motor fluctuations, randomized to opicapone (5 mg, 25 mg, or 50 mg), placebo, or entacapone for 14-15 weeks [1].

Parkinson's disease Motor fluctuations OFF-time reduction

ON-Time Increase: Opicapone vs. Entacapone and Tolcapone Network Meta-Analysis

A Bayesian network meta-analysis of 18 randomized controlled trials involving 7,564 patients compared COMT inhibitors for efficacy in Parkinson's disease [1]. Opicapone increased total ON-time by a mean difference (MD) of 0.92 hours (95% CI: 0.35-1.5) compared to placebo, exceeding entacapone's MD of 0.64 hours (95% CI: 0.29-1.0) [1]. Tolcapone demonstrated a larger MD of 3.2 hours (95% CI: 2.1-4.2) but with significantly worse safety outcomes [1].

Parkinson's disease ON-time Network meta-analysis

Duration of COMT Inhibition: Opicapone's Prolonged Pharmacodynamic Half-Life vs. Entacapone

Opicapone's unique pharmacodynamic profile is characterized by a COMT inhibition half-life exceeding 100 hours, despite a short plasma elimination half-life of 1.0-1.4 hours [1]. This prolonged effect results from slow dissociation of the COMT-opicapone complex, enabling sustained enzyme inhibition with once-daily dosing [1]. In contrast, entacapone's COMT inhibition half-life is approximately 2 hours, necessitating co-administration with every levodopa dose [2]. In healthy subjects, maximum S-COMT inhibition (Emax) following repeated opicapone dosing reached 98.0%, with >90% inhibition maintained for over 24 hours [1].

COMT inhibition Pharmacodynamics Half-life

Post-Marketing Adverse Event Risk: Opicapone vs. Entacapone Comparative Safety Analysis

A phase IV comparative study analyzing FDA Adverse Event Reporting System (FAERS) data from 2018-2023, normalized for drug exposure (median pills per day), found that entacapone exhibited significantly lower total adverse event (AE) risk than opicapone (OR = 0.0435, p < 0.001) [1]. Similarly, entacapone had significantly fewer serious AEs than opicapone (OR = 0.0732, p < 0.001) [1]. Tolcapone also showed lower AE risk than opicapone (OR = 0.3119, p < 0.001) [1]. Notably, this study represents the first direct head-to-head safety comparison of all three COMT inhibitors using real-world pharmacovigilance data [1].

Adverse events Pharmacovigilance FAERS

Levodopa Bioavailability Enhancement: Opicapone vs. Entacapone Pharmacokinetic Comparison

A pharmacokinetic study comparing opicapone and entacapone effects on levodopa exposure demonstrated that opicapone 50 mg produced significantly higher levodopa plasma levels and greater 3-OMD reduction than entacapone 200 mg [1]. The higher levodopa bioavailability with opicapone suggests superior efficacy for ameliorating 'off' phenomena in fluctuating Parkinson's disease patients [1]. At steady-state (day 14), opicapone 50 mg achieved maximum COMT inhibition of 83.4 ± 4.9% and increased levodopa total AUC, peak concentration, and trough concentration while decreasing peak-to-trough fluctuation index [2].

Levodopa pharmacokinetics Bioavailability COMT inhibition

Hepatotoxicity Risk Profile: Opicapone vs. Tolcapone Safety Differentiator

Tolcapone, a first-generation COMT inhibitor, carries an FDA black box warning due to reports of fatal, acute fulminant liver failure, requiring mandatory liver function monitoring every 2-4 weeks for the first 6 months of therapy [1]. In contrast, opicapone has not demonstrated hepatotoxicity signals in clinical trials or post-marketing surveillance, with no requirement for routine liver function monitoring beyond standard care [2]. This safety distinction arises from opicapone's peripheral restriction—it does not penetrate the blood-brain barrier significantly, whereas tolcapone inhibits both peripheral and central COMT and has been associated with mitochondrial uncoupling and hepatocyte toxicity [3].

Hepatotoxicity Liver safety COMT inhibitors

Opicapone Procurement Scenarios: When to Select Over Entacapone or Tolcapone


Parkinson's Disease with Severe OFF Episodes Requiring Maximal Motor Fluctuation Control

For patients with Parkinson's disease experiencing significant wearing-off symptoms despite optimized levodopa/carbidopa therapy, opicapone 50 mg once daily provides superior OFF-time reduction (60.8 minutes placebo-adjusted) compared to entacapone 200 mg (40.3 minutes), as demonstrated in the BIPARK-1 head-to-head trial [1]. This 51% greater efficacy supports opicapone selection when clinical priority is maximizing ON-time and minimizing OFF-time motor symptoms.

Patient Populations Where Once-Daily Dosing Improves Medication Adherence

Opicapone's >100-hour COMT inhibition half-life enables once-daily bedtime dosing, contrasting with entacapone's requirement for co-administration with each levodopa dose (often 4-8 times daily) [1]. This simplified regimen is particularly valuable for elderly patients, those with cognitive impairment, or individuals struggling with complex polypharmacy schedules, as reduced pill burden correlates with improved adherence [2].

COMT Inhibitor-Naïve Patients or Those with Inadequate Response to Entacapone

For patients new to COMT inhibitor therapy or those experiencing insufficient wearing-off control on entacapone, opicapone offers a proven efficacy advantage. The network meta-analysis confirms opicapone provides 44% greater ON-time increase (MD = 0.92 h) compared to entacapone (MD = 0.64 h) [1]. In the BIPARK-1 open-label extension, patients switching from entacapone to opicapone experienced a further 39-minute reduction in mean OFF-time, demonstrating additional benefit over prior therapy [2].

Patients with Contraindications to Tolcapone Due to Hepatotoxicity Concerns

For patients requiring COMT inhibition but with baseline liver enzyme elevations, history of liver disease, or inability to comply with intensive liver function monitoring, opicapone provides a safer alternative to tolcapone, which carries an FDA black box warning for hepatotoxicity [1]. Opicapone's peripheral restriction and favorable hepatic safety profile eliminate the need for specialized monitoring, reducing healthcare resource utilization [2].

Technical Documentation Hub

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18 linked technical documents
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